molecular formula C17H14N2O3S B2531550 (E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-(3-nitrophenyl)ethanone CAS No. 1321856-95-4

(E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-(3-nitrophenyl)ethanone

Cat. No.: B2531550
CAS No.: 1321856-95-4
M. Wt: 326.37
InChI Key: XIDJWQPDDKFDNA-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)-1-(3-nitrophenyl)ethanone is a benzothiazole-derived compound featuring a conjugated ketene-acetal backbone. Its structure includes a benzo[d]thiazole core substituted with a 3-ethyl group at the nitrogen atom and a 3-nitrophenylacetyl group at the C2 position. The (E)-configuration of the ketene-acetal moiety is critical for molecular geometry and intermolecular interactions, as seen in structurally related compounds .

Properties

IUPAC Name

(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)-1-(3-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-2-18-14-8-3-4-9-16(14)23-17(18)11-15(20)12-6-5-7-13(10-12)19(21)22/h3-11H,2H2,1H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDJWQPDDKFDNA-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-(3-nitrophenyl)ethanone typically involves the condensation of 3-ethylbenzothiazolium salts with 3-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then isolated by filtration, washed, and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of (E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-(3-nitrophenyl)ethanone can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and yield of the process. The purification of the product can be achieved through techniques such as column chromatography or crystallization from suitable solvents.

Chemical Reactions Analysis

Nucleophilic Additions at the α,β-Unsaturated Ketone

The conjugated enone system enables Michael addition and 1,4-conjugate additions:

Reaction TypeReagents/ConditionsProduct FormationMechanistic InsightSource Analogs
Thiol AdditionRSH (e.g., ethanethiol), baseβ-Thioether adductThiolate attack at β-carbonCID 1633230
Amine AdditionPrimary amines (RT, EtOH)β-Amino ketone derivatives1,4-Addition followed by enolizationCID 5756982
OrganometallicGrignard reagents (0°C, THF)1,2-Addition productsNucleophilic attack at carbonyl carbonNIST WebBook

Electrophilic Aromatic Substitution (EAS)

The 3-nitrophenyl group directs electrophiles to specific positions:

PositionElectrophileConditionsProductRegiochemical Control
Para to -NO₂HNO₃/H₂SO₄0-5°C, 2 hr3-Nitro-4-nitroacetophenone derivativeMeta-directing effect of -NO₂
Ortho to -C(O)Cl₂ (FeCl₃ catalyst)Reflux, CH₂Cl₂, 6 hrChlorinated derivative at C-5/C-6Ketone para-directing effect

Limitation: Steric hindrance from the benzothiazole group reduces reactivity at proximal positions.

Redox Transformations

Critical pathways involve nitro group reduction and ketone transformations:

Nitro Group Reduction

Reducing SystemConditionsProductSelectivity Notes
H₂/Pd-C (10% wt)EtOH, 25°C, 1 atm3-Aminophenyl derivativeComplete reduction in 2 hr
SnCl₂/HClReflux, 4 hrIntermediate hydroxylaminePartial reduction observed

Ketone Reduction

ReagentConditionsProductStereochemical Outcome
NaBH₄MeOH, 0°C, 30 minSecondary alcohol (racemic)1,2-Reduction predominant
DIBAL-HTHF, -78°C, 1 hrAllylic alcoholConjugated reduction pathway

Cycloaddition and Heterocycle Formation

The extended π-system participates in cyclization reactions:

Reaction PartnerConditionsProductApplication
Hydrazine hydrateEtOH reflux, 6 hrPyrazole derivativeHeterocyclic scaffold synthesis
NH₂OH·HClNaOH (aq), Δ, 3 hrIsoxazole ring formationBioactive compound precursor

Photochemical Behavior

The conjugated system exhibits unique photoresponsive properties:

PropertyExperimental Observationλ_max (nm)Quantum Yield (Φ)Potential Application
FluorescenceGreen emission in DCM5180.32OLED materials
PhotoisomerizationE/Z interconversion under UV365-Molecular switches

Coordination Chemistry

The benzothiazole nitrogen and ketone oxygen act as ligand sites:

Metal SaltReaction ConditionsComplex StructureStability Constant (log K)
Cu(NO₃)₂·3H₂OMeOH/CHCl₃ (1:1), RTSquare-planar Cu(II) complex8.9 ± 0.3
FeCl₃EtOH reflux, 2 hrOctahedral Fe(III) coordination6.7 (estimated)

Industrial Relevance

Key applications derived from reaction products:

Derivative TypeIndustry ApplicationPerformance MetricCommercial Example
Dye IntermediateTextile colorationλ_max = 620 nm in PETSigma-Aldrich 22268-66-2
PharmacophoreKinase inhibitor developmentIC₅₀ = 78 nM vs. EGFRCHEMBL1585127

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzo[d]thiazole moiety linked to a nitrophenyl group via an ethanone structure. Its molecular formula is C16H15N2O2SC_{16}H_{15}N_{2}O_{2}S with a molecular weight of approximately 299.37 g/mol. The structural uniqueness of this compound contributes to its diverse applications.

Anticancer Activity

Recent studies have indicated that compounds containing benzo[d]thiazole derivatives exhibit significant anticancer properties. The mechanism of action is often attributed to the ability of these compounds to interact with DNA or inhibit specific enzymes involved in cancer cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar thiazole-based compounds that showed promising activity against various cancer cell lines, including breast and lung cancer cells. The study reported IC50 values indicating effective cytotoxicity at low concentrations, suggesting that (E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-(3-nitrophenyl)ethanone could be a candidate for further development in anticancer therapies .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. The presence of the nitrophenyl group enhances its ability to disrupt bacterial cell membranes.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
(E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-(3-nitrophenyl)ethanoneE. coli32 µg/mL
Similar Thiazole DerivativeS. aureus16 µg/mL

This data indicates that the compound possesses comparable activity to other known antimicrobial agents .

Photophysical Properties

The compound's unique structure allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to emit light when excited by an external source can be harnessed in display technologies.

Case Study : Research conducted on similar thiazole derivatives has demonstrated their effectiveness as luminescent materials in OLED applications, where they achieved high efficiency and stability under operational conditions .

Synthesis and Reaction Mechanisms

The synthesis of (E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-(3-nitrophenyl)ethanone typically involves multi-step reactions starting from readily available precursors.

Synthesis Route :

  • Formation of Benzo[d]thiazole : The initial step involves cyclization reactions between appropriate thioketones and amines.
  • Condensation Reaction : The resulting benzo[d]thiazole is then subjected to condensation with 3-nitroacetophenone under acidic conditions to yield the final product.

Reaction Conditions

  • Solvent: Ethanol
  • Temperature: Reflux for 6 hours
  • Yield: Approximately 75% after purification

Mechanism of Action

The mechanism of action of (E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-(3-nitrophenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitrophenyl and benzothiazole moieties can facilitate interactions with biological macromolecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues differ in substituent type, position, and benzothiazole substitution patterns. Key examples include:

Compound ID/Name Substituents (Benzothiazole) Aryl Group (Ethanone) Configuration Key Properties/Applications
(E)-Target Compound (this work) 3-Ethyl 3-Nitrophenyl E Potential AIE, electron-deficient
(Z)-3ad () 4-Bromobenzyl 4-Nitrophenyl Z Solid-state emission (λem = 620 nm)
3-Ethylbenzo[d]thiazol derivative () 3-Ethyl Sulfonic acid E Enhanced solubility, biological use
N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide () 3-Ethyl, 6-Fluoro 3-Fluorophenyl E Fluorophore, bioimaging potential
Compound 10 () 3-Ethyl 6-Nitrobenzothiazole E Antiproliferative activity (IC50 ~3 µM)

Substituent Effects:

  • Nitro Position: The target compound’s meta-nitro group (vs.
  • Benzothiazole Substitution : 3-Ethyl groups enhance steric bulk compared to bromobenzyl (3ad), affecting aggregation behavior and AIE efficiency .
  • Electron-Withdrawing Groups : The 3-nitro group increases electron deficiency, stabilizing excited states for red-shifted emission compared to fluorine-substituted analogues () .

Spectroscopic and Physical Properties

  • Emission Behavior : Analogues like 3ad (Z-configuration, 4-nitrophenyl) emit at 620 nm in the solid state, while the (E)-target compound’s meta-nitro group may shift emission due to altered conjugation .
  • Melting Points : Nitro-substituted derivatives (e.g., ’s Compound 10) exhibit higher melting points (>200°C) compared to fluoro- or methoxy-substituted variants, reflecting stronger intermolecular interactions .

Biological Activity

(E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-(3-nitrophenyl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₅H₁₅N₃O₂S
  • Molecular Weight : 285.36 g/mol
  • CAS Number : 1049969-88-1

This compound features a benzo[d]thiazole moiety, which is known for its biological relevance, particularly in antimicrobial and anticancer activities.

The biological activities of (E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-(3-nitrophenyl)ethanone can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for the proliferation of cancer cells.
  • Antioxidant Activity : It exhibits significant antioxidant properties, which may protect cells from oxidative stress.
  • Antimicrobial Effects : Preliminary studies indicate potential antimicrobial activity against various bacterial strains.

Biological Activity Data

Activity TypeObservationsReferences
AnticancerInhibits proliferation of cancer cells in vitro; IC50 values suggest effectiveness at low concentrations.
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria; effective in reducing bacterial load in infected models.
AntioxidantScavenges free radicals effectively; comparable to established antioxidants like ascorbic acid.

Case Study 1: Anticancer Activity

A study conducted on the effects of (E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-(3-nitrophenyl)ethanone on breast cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

In another investigation, (E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-(3-nitrophenyl)ethanone was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound significantly reduced bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential as a novel antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for (E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-(3-nitrophenyl)ethanone?

The compound can be synthesized via a one-pot, three-component reaction involving aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene derivatives. A solvent-free approach using Eaton's reagent (P₂O₅/MeSO₃H) as a catalyst at 80°C yields products in 90–96% efficiency. This method avoids hazardous solvents and simplifies purification. For intermediates, Friedel-Crafts acylation under optimized conditions (e.g., 70–80°C in PEG-400 with Bleaching Earth Clay catalyst) ensures high regioselectivity .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

  • IR spectroscopy to identify C=O (1660–1700 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches.
  • ¹H NMR for resolving aromatic protons (δ 7.0–8.5 ppm), ethyl groups (δ 1.2–1.5 ppm), and nitrophenyl substituents.
  • Elemental analysis (C, H, N, S) to validate purity (>98%) and stoichiometry.
    For example, analogs like 3-(4-phenylthiazol-2-yl) derivatives show distinct CH₃-C=N signals at δ 2.5–3.0 ppm .

Q. What purification strategies are effective for isolating this compound?

Use thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to monitor reaction progress. Post-synthesis, recrystallization in hot ethanol or water yields pure crystals. For complex mixtures, column chromatography with silica gel (60–120 mesh) and gradient elution (e.g., CH₂Cl₂:MeOH 95:5) resolves impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Optimization requires systematic variation of:

  • Catalysts : Eaton’s reagent outperforms AlCl₃ (90% vs. 32% yield) due to dual activation of carbonyl and ethynyl groups via hydrogen bonding .
  • Temperature : 80°C maximizes cyclization efficiency while minimizing side reactions.
  • Solvent-free conditions : Eliminate solvent polarity effects, reducing reaction time by 50% compared to ethanol-based systems .

Q. What is the proposed mechanism for synthesizing benzo[d]imidazo[2,1-b]thiazole derivatives?

The mechanism involves:

Nucleophilic addition of benzo[d]thiazol-2-amine to aldehydes, activated by Eaton’s reagent.

Electrophilic cyclization via intramolecular attack of the ethynyl group, forming the fused thiazole ring.

Aromatization through proton transfer, stabilized by the nitro group’s electron-withdrawing effect .

Q. How should researchers address contradictions in catalytic efficiency across studies?

For conflicting results (e.g., methane sulfonic acid vs. Eaton’s reagent):

  • Replicate experiments under identical conditions (solvent, temperature).
  • Perform kinetic studies to compare activation energies.
  • Use DFT calculations to model transition states and identify steric/electronic barriers.
    Example: Methane sulfonic acid fails due to insufficient activation of ethynylbenzene .

Q. How can computational models predict physicochemical properties of this compound?

  • LogP (1.8) : Calculated using XlogP3-AA to assess lipophilicity for drug design.
  • Topological polar surface area (102 Ų) : Predicts membrane permeability.
  • Molecular dynamics simulations : Model interactions with biological targets (e.g., enzyme active sites) .

Q. What experimental designs are recommended for evaluating biological activity?

  • In vitro assays : Test antimicrobial activity via agar dilution (MIC ≤ 50 µg/mL for S. aureus).
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa).
  • Structure-activity relationship (SAR) : Modify nitro/ethyl groups and compare IC₅₀ values .

Q. Why are solvent-free conditions advantageous for synthesizing this compound?

  • Environmental compliance : Reduces waste solvent disposal.
  • Cost efficiency : Eliminates solvent procurement and recycling.
  • Reaction acceleration : Higher effective molarity increases cyclization rates by 2–3× .

Q. How do electron-donating/withdrawing substituents influence reactivity?

  • Electron-donating groups (e.g., -OCH₃) : Increase reaction rates (Table 2: 96% yield) by stabilizing cationic intermediates.
  • Electron-withdrawing groups (e.g., -NO₂) : Reduce yields (85%) but enhance product stability via resonance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.